2-Ethylbutyl benzoate chemical properties
2-Ethylbutyl benzoate chemical properties
An In-depth Technical Guide to 2-Ethylbutyl Benzoate
Introduction
2-Ethylbutyl benzoate (CAS No. 5444-76-8) is an organic compound classified as a benzoate ester.[1] It is the ester formed from the condensation of benzoic acid and 2-ethylbutanol. This document provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Ethylbutyl benzoate is a liquid at room temperature, characterized by its insolubility in water.[2] Its properties are primarily dictated by the aromatic benzoate group and the branched alkyl chain.
Data Summary
The key quantitative properties of 2-Ethylbutyl benzoate are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | PubChem[1] |
| Molecular Weight | 206.28 g/mol | PubChem[1] |
| IUPAC Name | 2-ethylbutyl benzoate | PubChem[1] |
| CAS Number | 5444-76-8 | PubChem[1] |
| Appearance | Light yellow liquid | Fisher Scientific[2] |
| Melting Point | -34 °C / -29.2 °F | Fisher Scientific[2] |
| Boiling Point | 212 °C / 413.6 °F | Fisher Scientific[2] |
| Flash Point | 88 °C / 190.4 °F | Fisher Scientific[2] |
| Autoignition Temp. | 460 °C / 860 °F | Fisher Scientific[2] |
| Water Solubility | Insoluble | Fisher Scientific[2] |
| Kovats Retention Index | 1555 (Semi-standard non-polar) | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-Ethylbutyl benzoate.
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Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which is essential for its identification in complex mixtures.[1]
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Nuclear Magnetic Resonance (NMR): 13C NMR spectral data is available and is instrumental in confirming the carbon framework of the molecule.[1]
Synthesis and Experimental Protocols
The primary method for synthesizing 2-Ethylbutyl benzoate is through Fischer esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (benzoic acid) and an alcohol (2-ethylbutanol).
General Fischer Esterification Protocol
This protocol describes a typical laboratory-scale synthesis of 2-Ethylbutyl benzoate.
Materials:
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Benzoic acid
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2-Ethylbutanol
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Concentrated sulfuric acid (catalyst)
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Diethyl ether or other suitable organic solvent
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask, combine benzoic acid and a slight excess of 2-ethylbutanol.
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Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
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Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for a duration of 1-2 hours to drive the reaction to completion. The progress can be monitored using Thin Layer Chromatography (TLC).
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Workup & Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether.
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Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the unreacted benzoic acid and sulfuric acid catalyst), and finally with brine.
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Drying: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure 2-Ethylbutyl benzoate.
The logical workflow for this synthesis is illustrated in the diagram below.
Reactivity and Applications
The chemical nature of 2-Ethylbutyl benzoate—an ester with an aromatic ring and a branched alkyl chain—governs its applications. Its low water solubility and liquid state at a wide range of temperatures make it a suitable component in various formulations.
Logical Relationships of Properties and Uses
The inherent properties of the molecule directly inform its industrial and research applications. While specific applications for 2-Ethylbutyl benzoate are not as widely documented as for similar esters like ethyl or butyl benzoate, its properties suggest potential use as a plasticizer, solvent, or fragrance component. Benzoate esters, in general, are used as preservatives and fragrance ingredients in cosmetics.[3][4]
The following diagram illustrates the relationship between the molecule's structural features and its potential functions.
Safety and Handling
According to safety data sheets, 2-Ethylbutyl benzoate is classified as harmful if swallowed and causes skin and serious eye irritation.
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Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]
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Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and open flames as it is a combustible liquid.[2][5]
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First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, call a poison center or doctor if you feel unwell and rinse the mouth.
